1-(Oxetan-3-yl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(Oxetan-3-yl)cyclopropane-1-carboxylic acid is an organic compound characterized by the presence of both an oxetane ring and a cyclopropane ring The oxetane ring is a four-membered ring containing one oxygen atom, while the cyclopropane ring is a three-membered ring composed entirely of carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing oxetane derivatives is through the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound . The cyclopropane ring can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple .
Industrial Production Methods: Industrial production of 1-(Oxetan-3-yl)cyclopropane-1-carboxylic acid may involve scalable versions of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Oxetan-3-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions to facilitate ring-opening reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Oxetan-3-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Oxetan-3-yl)cyclopropane-1-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, the oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect gene expression .
Comparison with Similar Compounds
- 1-(Oxetan-3-yl)phenylcyclopropane-1-carboxylic acid
- 1-(Oxetan-3-yl)butane-1-carboxylic acid
- 1-(Oxetan-3-yl)cyclohexane-1-carboxylic acid
Comparison: 1-(Oxetan-3-yl)cyclopropane-1-carboxylic acid is unique due to the presence of both an oxetane ring and a cyclopropane ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse research applications .
Properties
Molecular Formula |
C7H10O3 |
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Molecular Weight |
142.15 g/mol |
IUPAC Name |
1-(oxetan-3-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c8-6(9)7(1-2-7)5-3-10-4-5/h5H,1-4H2,(H,8,9) |
InChI Key |
JYUGFZNMZJEGPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2COC2)C(=O)O |
Origin of Product |
United States |
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